N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodiazole moiety, a sulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting 2-methyl-1H-benzimidazole with appropriate reagents under controlled conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Final Coupling: The final product is obtained by coupling the intermediate with 4-methoxyphenyl and 4-methylbenzene-1-sulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove certain functional groups or to alter the oxidation state of specific atoms.
Substitution: Various substituents on the benzene rings can be replaced through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can bind to active sites, while the sulfonamide group may interact with other functional groups within the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-HYDROXY-3-(1H-INDOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
- N-[2-HYDROXY-3-(2-METHYL-1H-INDOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Uniqueness
N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the benzodiazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds that may contain indole or other heterocyclic systems.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-18-8-14-23(15-9-18)33(30,31)28(20-10-12-22(32-3)13-11-20)17-21(29)16-27-19(2)26-24-6-4-5-7-25(24)27/h4-15,21,29H,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINSBPGJMCGVAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C(=NC3=CC=CC=C32)C)O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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